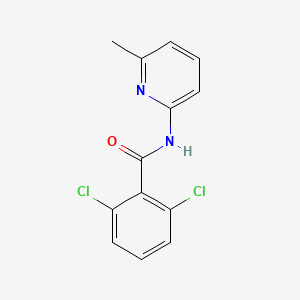
2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide, also known as DMMPB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medical research. DMMPB is a derivative of benzamide and is synthesized through a multistep process that involves the use of various reagents and solvents.
作用机制
The mechanism of action of 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide is not fully understood. However, studies have suggested that 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. Inhibition of HDAC activity by 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide leads to changes in gene expression that ultimately result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide has been found to have a range of biochemical and physiological effects. Studies have shown that 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. In addition, 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide for lab experiments is its high potency against cancer cells. This allows researchers to use lower concentrations of the compound, reducing the risk of toxicity in normal cells. However, one of the limitations of 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide research. One area of interest is the development of new cancer therapies based on 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide. Researchers are also exploring the use of 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide in combination with other drugs to enhance its effectiveness. In addition, there is a growing interest in the use of 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide as a tool for studying the role of HDAC in gene expression and cancer progression.
Conclusion:
In conclusion, 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide is a promising compound with potential applications in cancer research. Its high potency against cancer cells and low toxicity in normal cells make it an attractive candidate for the development of new cancer therapies. While there are limitations to its use in lab experiments, researchers are exploring various ways to overcome these challenges. With further research, 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide has the potential to make a significant impact on cancer treatment and other areas of medical research.
合成方法
The synthesis of 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide involves a multistep process that starts with the reaction of 2,6-dichlorobenzoyl chloride with 6-methyl-2-pyridinamine in the presence of a base such as triethylamine. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain the final product, 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide. The purity of the product is usually determined through various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide can inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. This makes 2,6-dichloro-N-(6-methyl-2-pyridinyl)benzamide a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
2,6-dichloro-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-4-2-7-11(16-8)17-13(18)12-9(14)5-3-6-10(12)15/h2-7H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMJXZBWHBVWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(6-methylpyridin-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




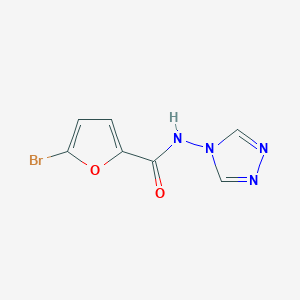
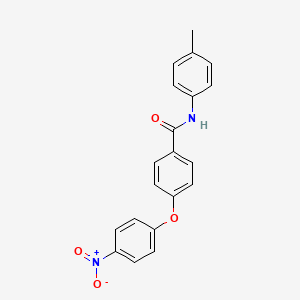


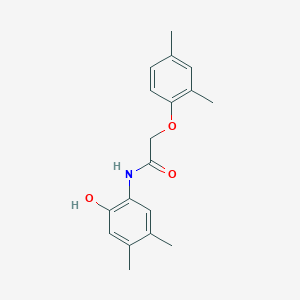
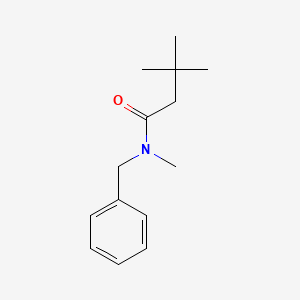
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)